molecular formula C38H54CaN2O8 B12822519 Mitiglinide calcium salt dihydrate

Mitiglinide calcium salt dihydrate

Cat. No.: B12822519
M. Wt: 706.9 g/mol
InChI Key: GJJVODCYSACLPP-YNVYZRHSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mitiglinide calcium salt dihydrate involves multiple steps, starting from diethyl succinate and benzaldehyde. The process includes Stobble condensation, hydrolyzation, reduction, salt formation, acidification, two acylations, hydrolyzation, and final salt formation . The structure of mitiglinide is verified using techniques such as 1H-NMR, MS, and IR .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of a 500L reaction vessel. A 5% calcium chloride aqueous solution is added, followed by vigorous stirring and the addition of the high-level tank solution. The reaction is carried out for 3-5 hours, followed by centrifugation and recrystallization using 95% ethanol. The final product is obtained through vacuum drying .

Chemical Reactions Analysis

Types of Reactions: Mitiglinide calcium salt dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and functionalization.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include diethyl succinate, benzaldehyde, calcium chloride, and ethanol. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .

Major Products Formed: The major product formed from these reactions is this compound itself, which is characterized by its specific chemical structure and properties .

Properties

Molecular Formula

C38H54CaN2O8

Molecular Weight

706.9 g/mol

InChI

InChI=1S/2C19H25NO3.Ca.2H2O/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);;2*1H2/t2*15-,16+,17?;;;

InChI Key

GJJVODCYSACLPP-YNVYZRHSSA-N

Isomeric SMILES

C1CC[C@H]2CN(C[C@H]2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O.C1CC[C@H]2CN(C[C@H]2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O.O.O.[Ca]

Canonical SMILES

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O.C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O.O.O.[Ca]

Origin of Product

United States

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